2-Methyl-6-nitroaniline

Isomer separation Crystallization Process chemistry

2-Methyl-6-nitroaniline (CAS 570-24-1) is an essential aromatic amine intermediate for azo dyes, pharmaceuticals, and chiral Brønsted acid catalysts. Its ortho-methyl/nitro substitution is irreplaceable—achieves 59.7% yield (>97% purity) via water-based isomer separation, vs. 31.6% for the 4-nitro isomer. In chiral catalyst synthesis, the dimethylated analog fails at 9% yield. Documented method: 59.4% yield at 99.68% purity. Specify this isomer for reproducible synthetic outcomes.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 570-24-1
Cat. No. B018888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-nitroaniline
CAS570-24-1
Synonyms2-Methyl-6-nitro-benzenamine;  6-Nitro-o-toluidine;  1-Amino-2-methyl-6-nitrobenzene;  1-Nitro-2-amino-3-methylbenzene;  2-Amino-3-nitrotoluene;  2-Methyl-6-nitroaniline;  2-Nitro-6-methylaniline;  3-Nitro-2-aminotoluene;  NSC 286;  NSC 52218; 
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)[N+](=O)[O-])N
InChIInChI=1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3
InChIKeyFCMRHMPITHLLLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 73° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-nitroaniline (CAS 570-24-1) Product Baseline for Scientific Procurement


2-Methyl-6-nitroaniline (CAS 570-24-1), also known as 2-amino-3-nitrotoluene or 6-nitro-o-toluidine, is a substituted aromatic amine with molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol [1]. This compound is a key intermediate in the synthesis of azo dyes and pigments, pharmaceutical agents, and other fine chemicals, with its utility stemming from the presence of both amino and nitro functional groups ortho to each other on a methylated benzene ring [2]. The compound's physicochemical profile includes a melting point of 93–96 °C and a purity specification that can reach ≥99% (HPLC) for research-grade material .

Why 2-Methyl-6-nitroaniline Cannot Be Substituted by Generic Nitroaniline Isomers


Direct substitution of 2-Methyl-6-nitroaniline with other isomeric methyl-nitroanilines or alternative nitroanilines is scientifically unsound due to significant differences in physical properties, chemical reactivity, and synthetic utility. The ortho relationship between the amino and nitro groups in this specific isomer imparts unique characteristics that directly impact synthetic yields and purification efficiency [1]. For instance, the solubility of 2-methyl-6-nitroaniline in common organic solvents differs markedly from its 4-nitro isomer, enabling a simple water-based separation that yields the target compound with 59.7% yield and >97% purity from mixed salts, while the 4-nitro isomer is recovered at only 31.6% yield [2]. Furthermore, in catalytic applications, the use of 2-methyl-6-nitroaniline as a substrate leads to substantially different outcomes compared to closely related analogs; in the synthesis of chiral Brønsted acid catalysts for the Strecker reaction, the 6-nitro isomer serves as a viable precursor, whereas the dimethylated analog 2,3-dimethyl-6-nitroaniline results in a drastically lower overall yield of 9% [3]. These quantitative differences underscore that generic substitution based solely on compound class is not a viable procurement strategy for achieving reproducible synthetic outcomes.

Quantitative Differentiation Evidence for 2-Methyl-6-nitroaniline (CAS 570-24-1) vs. Closest Analogs


Differential Solubility Enables High-Purity Separation of 2-Methyl-6-nitroaniline from 2-Methyl-4-nitroaniline Isomer Mixtures

The solubility of 2-methyl-6-nitroaniline in water and its behavior in salt form provide a key advantage over its 4-nitro isomer. In a simple water-based liberation from mixed hydrochloride salts, 2-methyl-6-nitroaniline is preferentially liberated, achieving a 59.7% yield at over 97% purity, whereas 2-methyl-4-nitroaniline is recovered from the filtrate in only 31.6% yield [1]. This differential solubility is further substantiated by solid-liquid equilibrium studies in ethyl acetate, where 2-methyl-4-nitroaniline exhibits a larger crystalline region than 2-methyl-6-nitroaniline at fixed temperatures, indicating distinct phase behavior that can be exploited for purification [2].

Isomer separation Crystallization Process chemistry

Optimized Synthesis of 2-Methyl-6-nitroaniline Achieves High Yield and Exceptional Purity (99.68%) via Controlled Nitration

A refined two-step acetylation and nitration method for synthesizing 2-methyl-6-nitroaniline demonstrates significant improvements over traditional one-pot approaches. Under optimized conditions, this method achieves a yield of 59.4% with a purity of 99.68%, characterized by IR, NMR, and MS [1]. In contrast, the classical method involving nitration of o-toluidine derivatives and subsequent hydrolysis typically yields only around 50% yield with lower purity, often requiring additional purification steps .

Synthetic methodology Process optimization Purity analysis

Superior Performance as a Precursor in Chiral Brønsted Acid Catalyst Synthesis Compared to 2,3-Dimethyl-6-nitroaniline

In the synthesis of chiral 1,2-benzenedisulfonimide derivatives as Brønsted acid catalysts, 2-methyl-6-nitroaniline serves as a viable precursor. When the methylated analog 2,3-dimethyl-6-nitroaniline is used under identical reaction conditions, the overall yield to the target catalyst plummets to only 9% [1]. This stark difference highlights the unique reactivity profile of 2-methyl-6-nitroaniline, likely due to steric and electronic effects conferred by its specific substitution pattern.

Asymmetric catalysis Strecker reaction Organocatalysis

Confirmed Identity and High Purity via Comprehensive Analytical Characterization

The structure and purity of 2-methyl-6-nitroaniline have been rigorously confirmed using a suite of analytical techniques. Infrared (IR) spectroscopy, 1H NMR, and 13C NMR confirm the expected molecular structure, while HPLC analysis demonstrates purity ≥99% for commercial research-grade material [1]. This level of characterization is essential for applications in pharmaceutical synthesis and catalyst development, where trace impurities can significantly impact reaction outcomes. While other isomers like 2-methyl-4-nitroaniline are also characterized, the specific spectral fingerprints of 2-methyl-6-nitroaniline are distinct and provide unambiguous identity confirmation [2].

Quality control Spectroscopy Structural verification

Optimal Research and Industrial Applications for 2-Methyl-6-nitroaniline Based on Verified Performance


Synthesis of Chiral Brønsted Acid Catalysts for Asymmetric Reactions

Based on direct comparative data showing that 2-methyl-6-nitroaniline is a viable precursor for chiral 1,2-benzenedisulfonimide catalysts, whereas the dimethylated analog fails (9% yield), this compound is the preferred choice for constructing this catalyst class. Its unique ortho-methyl/nitro substitution pattern is critical for the successful multi-step synthesis [1].

Development of Optimized Synthetic Routes Requiring High-Purity Intermediates

The documented synthetic method achieving 59.4% yield and 99.68% purity provides a reliable foundation for process chemists aiming to produce 2-methyl-6-nitroaniline in-house. The high purity reduces or eliminates the need for extensive downstream purification, making it a cost-effective choice for both academic and industrial research [2].

Purification and Separation of Methyl-Nitroaniline Isomer Mixtures

The significantly higher yield (59.7% vs. 31.6%) and high purity (>97%) obtained during water-based separation from 2-methyl-4-nitroaniline mixtures demonstrate that 2-methyl-6-nitroaniline can be efficiently isolated from its isomer. This is directly relevant for manufacturing processes where isomer mixtures are produced and the target 6-nitro isomer must be obtained in high purity [3].

Synthesis of Azo Dyes and Pigments Requiring Ortho-Substituted Aromatic Amines

As a widely used intermediate in azo dye synthesis, 2-methyl-6-nitroaniline benefits from its established role as a precursor. The presence of both amino and nitro groups ortho to each other provides a specific reactivity profile that is leveraged in the formation of vibrant, stable dyes for textiles and printing applications .

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